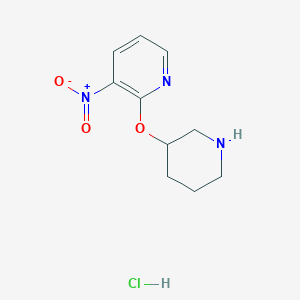

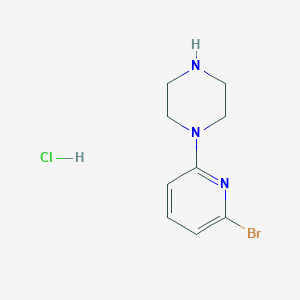

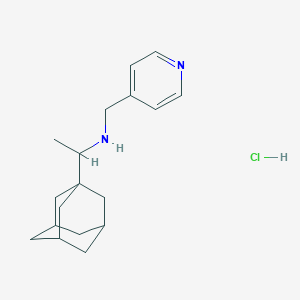

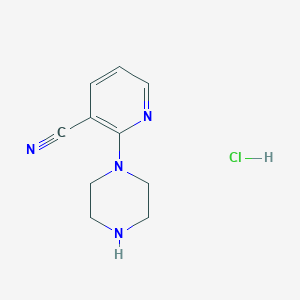

2-(3-氨基哌啶基)吡啶-3-腈,氯化物

描述

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

Piperidine derivatives, which might be structurally similar to your compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

While specific structural information for “2-(3-Aminopiperidyl)pyridine-3-carbonitrile, chloride” is not available, a related compound, 3-Aminothieno[2,3-b]pyridine-2-carbonitrile, has a molecular formula of C8H5N3S .Chemical Reactions Analysis

In general, pyridine and its derivatives can undergo several types of reactions including electrophilic and nucleophilic substitutions, and can act as bases and ligands .科学研究应用

吡啶衍生物的化学性质

吡啶衍生物,包括与“2-(3-氨基哌啶基)吡啶-3-腈,氯化物”在结构上类似的衍生物,在配位化学中发挥着至关重要的作用。它们以其多样化的化学反应性和性质而闻名,这使得它们在合成复杂化合物和研究它们的磁性、光谱和生物活性方面很有价值。Boča 等人 (2011) 的综述全面概述了涉及吡啶衍生物的制备程序、性质和复杂化合物,突出了它们在各个化学分支中的重要性 (Boča, Jameson, & Linert, 2011).

在食品化学和毒理学中的作用

吡啶衍生物还在食品化学和毒理学中得到应用,在那里它们被研究其形成、命运和潜在健康影响。例如,2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶 (PhIP) 在食品加工过程中的形成及其与脂质和碳水化合物的相互作用突出了吡啶化合物在食品相关环境中的复杂化学。Zamora 和 Hidalgo (2015) 深入了解了这些化合物如何促进加工食品的化学,为理解类似化合物的角色和作用提供了基础 (Zamora & Hidalgo, 2015).

药用应用

吡啶衍生物的药用价值很大,从药物设计到化学传感都有广泛的应用。这些化合物表现出各种生物活性,包括抗真菌、抗菌和抗癌特性,使其在开发新的治疗剂中至关重要。Abu-Taweel 等人 (2022) 的综述讨论了吡啶衍生物的合成路线、结构表征、药用应用以及在分析化学中作为化学传感器的潜力,全面了解了它们在医学领域的用途 (Abu-Taweel 等人,2022).

催化和有机合成

在催化和有机合成中,吡啶衍生物作为重要的中间体和催化剂,促进了广泛的化学反应。它们的独特性质允许开发新型催化系统和合成方法,为该领域的进步做出了重大贡献。Pignolet 等人 (1995) 对膦稳定的铂金-金和钯金簇合物的研究例证了吡啶基化合物在催化中的应用,突出了它们在活化氢和作为双金属表面模型方面的潜力 (Pignolet 等人,1995).

作用机制

Target of Action

Similar compounds, such as 2-amino-4h-chromene-3-carbonitrile derivatives, have been studied for their antiproliferative activity on various cell lines . Therefore, it’s plausible that 2-(3-Aminopiperidyl)pyridine-3-carbonitrile, chloride may also interact with cellular targets involved in proliferation.

Mode of Action

Related compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that 2-(3-Aminopiperidyl)pyridine-3-carbonitrile, chloride might interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds have shown antiproliferative activity, suggesting that they may affect pathways related to cell growth and division .

Pharmacokinetics

Similar compounds, such as 2-amino-4h-chromene-3-carbonitrile derivatives, have been studied for their potential applications in medicine , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Related compounds have shown antiproliferative activity on various cell lines , suggesting that 2-(3-Aminopiperidyl)pyridine-3-carbonitrile, chloride may have similar effects.

Action Environment

Similar compounds have been used as fluorescent sensors for monitoring photopolymerization processes , suggesting that they may be sensitive to light exposure.

属性

IUPAC Name |

2-(3-aminopiperidin-1-yl)pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c12-7-9-3-1-5-14-11(9)15-6-2-4-10(13)8-15;/h1,3,5,10H,2,4,6,8,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXRNHFLOKUTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopiperidyl)pyridine-3-carbonitrile, chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

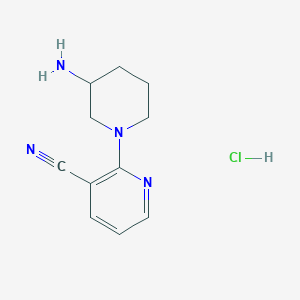

![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B3088483.png)

![2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088493.png)